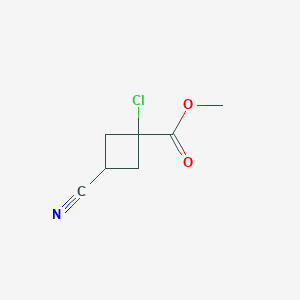
Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate is an organic compound belonging to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons with a four-carbon ring structure. This compound is characterized by the presence of a chlorine atom, a cyano group, and a carboxylate ester group attached to the cyclobutane ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1-chloro-3-cyanocyclobutane with methanol in the presence of a strong acid catalyst. The reaction proceeds through nucleophilic substitution, where the methanol attacks the carbonyl carbon, leading to the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve efficient conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substitution reactions yield various substituted cyclobutane derivatives.
- Reduction reactions produce amines or other reduced forms.
- Oxidation reactions lead to carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate finds applications in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate depends on its interaction with molecular targets. The presence of the cyano group and the ester functionality allows it to participate in various biochemical pathways. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. The specific pathways and targets involved vary depending on the context of its application.
Comparison with Similar Compounds
1-Chloro-3-methylcyclobutane: Similar structure but lacks the cyano and ester groups.
3-Methylene-1-cyanocyclobutane: Contains a cyano group but differs in the presence of a methylene group instead of the ester.
Cyclobutane derivatives: Various cyclobutane compounds with different substituents.
Uniqueness: Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate is unique due to the combination of its functional groups, which impart distinct reactivity and potential applications. The presence of the cyano group and the ester functionality makes it versatile for various chemical transformations and research applications.
Properties
CAS No. |
61168-47-6 |
|---|---|
Molecular Formula |
C7H8ClNO2 |
Molecular Weight |
173.60 g/mol |
IUPAC Name |
methyl 1-chloro-3-cyanocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6(10)7(8)2-5(3-7)4-9/h5H,2-3H2,1H3 |
InChI Key |
KORQAUOXLPMFSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















